C188

Description

Structure

3D Structure

Properties

IUPAC Name |

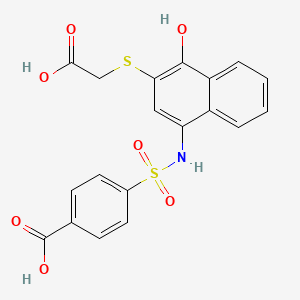

4-[[3-(carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO7S2/c21-17(22)10-28-16-9-15(13-3-1-2-4-14(13)18(16)23)20-29(26,27)12-7-5-11(6-8-12)19(24)25/h1-9,20,23H,10H2,(H,21,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIERPRDYPKVDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C188 STAT3 Inhibitor: A Technical Guide to its Mechanism of Action

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Under normal physiological conditions, its activation is transient and tightly controlled. However, constitutive activation of STAT3 is a hallmark of numerous human cancers, where it drives oncogenesis and promotes therapeutic resistance.[3][4] This has rendered STAT3 a highly attractive target for cancer drug development. C188-9, also known as TTI-101, is a potent, orally bioavailable, small-molecule inhibitor designed to directly target STAT3, offering a promising avenue for therapeutic intervention.[3][5] This technical guide provides an in-depth exploration of the this compound-9 mechanism of action, supported by quantitative data and detailed experimental protocols.

The Canonical STAT3 Signaling Pathway

The activation of STAT3 is a multi-step process initiated by extracellular signals. Cytokines (e.g., IL-6) and growth factors bind to their cognate receptors on the cell surface, inducing receptor dimerization and the activation of associated Janus kinases (JAKs).[2][6] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the Src Homology 2 (SH2) domain of STAT3 proteins.[1][6] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[6][7] This phosphorylation event triggers the formation of stable STAT3 homodimers, which then translocate from the cytoplasm into the nucleus.[6][8] Inside the nucleus, the STAT3 dimer binds to specific DNA response elements in the promoter regions of target genes, regulating their transcription to influence critical cellular functions.[3][8]

This compound-9: Mechanism of Action

This compound-9 is a direct inhibitor of STAT3. Its mechanism relies on its ability to specifically target and bind with high affinity to the phosphotyrosyl peptide binding pocket within the SH2 domain of STAT3.[3][9][10] The SH2 domain is essential for STAT3's function, as it mediates the protein's recruitment to activated receptor complexes and the subsequent dimerization of phosphorylated STAT3 molecules.

By occupying this critical binding site, this compound-9 physically obstructs the interaction between STAT3 and the phosphotyrosine motifs on the activated cytokine or growth factor receptors.[3] This preventative binding inhibits the phosphorylation and subsequent activation of STAT3.[3] Consequently, STAT3 dimerization, nuclear translocation, and DNA binding are all impeded, leading to a blockade of STAT3-mediated gene expression.[3][8] A key feature of this compound-9's specificity is that it does not inhibit the activity of upstream kinases such as JAK or Src.[11]

Quantitative Efficacy Data

The potency of this compound-9 has been quantified through various biochemical and cell-based assays. The data consistently demonstrate its high-affinity binding to STAT3 and its effectiveness in inhibiting STAT3 function across different cancer cell lines.

Table 1: Binding Affinity and Inhibition Constants of this compound-9

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | [4][5][11][12] |

| Inhibition Constant (Ki) | 136 nM | STAT3 SH2 Domain Binding Assay | [9][11] |

| IC50 (vs. pY-peptide) | 2.5 µM | Surface Plasmon Resonance (SPR) | [4] |

Table 2: IC50 Values of this compound-9 in Cellular Assays

| Cell Line / Context | Assay | IC50 Value | Reference |

| UM-SCC-17B (HNSCC) | Constitutive pSTAT3 Reduction | 10.6 ± 0.7 µM | [5] |

| UM-SCC-17B (HNSCC) | Anchorage-Dependent Growth | 3.2 µM | [5] |

| AML Primary Samples | G-CSF-Induced STAT3 Activation | 8 - 18 µM | [9][12] |

| AML Cell Lines | STAT3 Activation Inhibition | 4 - 7 µM | [12] |

| NSCLC Cell Lines | Anchorage-Dependent Growth | 3.06 - 52.44 µM | [8] |

| NSCLC Cell Lines | Anchorage-Independent Growth | 0.86 - 11.66 µM | [8] |

| Hepatoma Cells | Viability Reduction | 10.19 - 11.83 µM | [9] |

Effects on Downstream Gene Expression

By inhibiting STAT3's transcriptional activity, this compound-9 modulates the expression of a wide range of downstream target genes. RNA sequencing analysis of tumor xenografts treated with this compound-9 revealed significant alterations in genes involved in oncogenesis, cell proliferation, apoptosis resistance, and immune evasion.[5][12] In head and neck squamous cell carcinoma (HNSCC) tumors, this compound-9 affected 384 genes, including 76 previously identified as STAT3-regulated genes.[12] Interestingly, this compound-9 also appears to impact genes regulated by STAT1, suggesting a potential effect on both STAT3 and STAT1 signaling pathways.[5][12] In non-small cell lung cancer (NSCLC) xenografts, treatment with this compound-9 led to a 35% reduction in the mRNA levels of STAT3 anti-apoptotic and cell cycle gene targets.[13]

Key Experimental Protocols

The characterization of this compound-9's mechanism of action relies on several key experimental techniques. Detailed methodologies for three of these core assays are provided below.

This protocol is the most common method for assessing the activation state of STAT3 by detecting its phosphorylation at Tyrosine 705.[7]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. tvarditherapeutics.com [tvarditherapeutics.com]

- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 8. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Frontiers | this compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. tvarditherapeutics.com [tvarditherapeutics.com]

The STAT3 Inhibitor C188: A Deep Dive into its Molecular Target and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small-molecule inhibitor C188, and its orally bioavailable analog this compound-9 (also known as TTI-101), have emerged as potent and specific inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, metastasis, and immune evasion. This compound and its derivatives represent a promising therapeutic strategy by directly targeting a key node in oncogenic signaling. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and insights into its clinical development.

The Molecular Target: Signal Transducer and Activator of Transcription 3 (STAT3)

The primary molecular target of the this compound inhibitor is the Signal Transducer and Activator of Transcription 3 (STAT3) .[1][2] STAT3 is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[2]

In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, in a wide array of malignancies, including but not limited to head and neck, breast, lung, and liver cancers, STAT3 is persistently activated, contributing to the cancerous phenotype.[1][2] This aberrant activation makes STAT3 an attractive target for cancer therapy.

Mechanism of Action of this compound

This compound and its analog this compound-9 are non-peptide, cell-permeable small molecules that directly bind to the Src Homology 2 (SH2) domain of the STAT3 protein.[1][2] The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to specific phosphotyrosine residues on upstream cytokine and growth factor receptors.

The binding of this compound to the STAT3 SH2 domain competitively inhibits the recruitment of STAT3 to its activating receptors, thereby preventing its phosphorylation at the critical tyrosine 705 residue (pY705) by Janus kinases (JAKs) or other tyrosine kinases.[1] Without this phosphorylation event, STAT3 cannot form homodimers, a prerequisite for its translocation to the nucleus and subsequent binding to the promoter regions of its target genes.[2] Consequently, this compound effectively blocks STAT3-mediated gene transcription.[2]

Quantitative Data on this compound and this compound-9 Efficacy

The inhibitory potency of this compound and its derivatives has been quantified in various preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of their efficacy in different contexts.

| Inhibitor | Binding Affinity (to STAT3) | Assay Type | Reference |

| This compound-9 | Kd = 4.7 nM | Not Specified | [3] |

| This compound-9 | Ki = 136 nM | STAT3 SH2 domain binding |

| Inhibitor | Cell Line | IC50 (Inhibition of STAT3 Phosphorylation) | Reference |

| This compound-9 | AML cell lines | 4-7 µM | [3] |

| This compound-9 | Primary AML samples | 8-18 µM | [3] |

| Inhibitor | Cell Line/Condition | EC50 (Induction of Apoptosis) | Reference |

| This compound | MDA-MB-468 (Breast Cancer) | 0.73 µM | |

| This compound | MDA-MB-231 (Breast Cancer) | 3.96 µM | |

| This compound | MDA-MB-435 (Breast Cancer) | 7.01 µM | |

| This compound-9 | AML cell lines | 8.4-43.6 µM | |

| This compound-9 | Primary AML samples (CD34+) | 0.8-25 µM |

| Inhibitor | Cell Line | IC50 (Cell Viability/Growth) | Reference |

| This compound-9 | HepG2 (Hepatoma) | 10.19 µM | |

| This compound-9 | Huh7 (Hepatoma) | 11.27 µM | |

| This compound-9 | PLC/PRF/5 (Hepatoma) | 11.83 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and its analogs.

STAT3 SH2 Domain Binding Assay (Fluorescence Polarization)

This assay quantitatively determines the binding affinity of an inhibitor to the STAT3 SH2 domain.

Principle: A fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that competes with the probe for binding to the SH2 domain will cause a decrease in fluorescence polarization.

Protocol:

-

Reagents: Purified recombinant STAT3 protein, fluorescently labeled phosphopeptide probe (e.g., GpYLPQTV-NH2), this compound inhibitor stock solution, and assay buffer.

-

Procedure:

-

Prepare a series of dilutions of the this compound inhibitor in the assay buffer.

-

In a microplate, add a constant concentration of the STAT3 protein and the fluorescently labeled phosphopeptide probe.

-

Add the different concentrations of the this compound inhibitor to the wells. Include control wells with no inhibitor.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Western Blotting for STAT3 Phosphorylation

This assay is used to assess the ability of this compound to inhibit the phosphorylation of STAT3 in cells.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the total amount of STAT3 protein and the amount of phosphorylated STAT3 (p-STAT3).

Protocol:

-

Cell Culture and Treatment:

-

Culture the desired cell line to an appropriate confluency.

-

Treat the cells with various concentrations of the this compound inhibitor for a specified duration. Include a vehicle-treated control.

-

In some experiments, stimulate the cells with a cytokine (e.g., IL-6) or growth factor to induce STAT3 phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound inhibitor. Include a vehicle-treated control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis and necrosis induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the this compound inhibitor at various concentrations and for different time points. Include both positive and negative controls for apoptosis.

-

Cell Harvesting and Staining:

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Four populations of cells can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the this compound inhibitor.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay is used to determine the effect of this compound on the cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the this compound inhibitor at various concentrations for a specified duration.

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash them with PBS.

-

Fix the cells in ice-cold ethanol to permeabilize the cell membrane.

-

-

Staining:

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

Stain the cells with a PI solution.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.

-

-

Data Analysis: Generate a histogram of DNA content. The G0/G1 phase will appear as the first peak (2N DNA content), and the G2/M phase will appear as the second peak (4N DNA content). The S phase will be the region between the two peaks. Quantify the percentage of cells in each phase of the cell cycle to assess the effect of the this compound inhibitor.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's inhibition of STAT3 phosphorylation.

Clinical Development of this compound-9 (TTI-101)

This compound-9, under the designation TTI-101, has advanced to clinical trials, representing a significant step towards validating STAT3 as a druggable target in oncology.

A Phase I clinical trial (NCT03195699) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered TTI-101 in patients with advanced solid tumors.[1][2][4] The study enrolled patients with various cancers, including hepatocellular carcinoma (HCC), colorectal cancer, and non-small cell lung cancer, who had relapsed or were refractory to standard therapies.[2][3]

The results of this first-in-human study demonstrated that TTI-101 was well-tolerated and showed promising anti-tumor activity.[2][5] Notably, confirmed partial responses were observed in patients with HCC and other solid tumors.[2] Pharmacodynamic analyses confirmed that TTI-101 treatment led to a decrease in phosphorylated STAT3 levels in paired tumor biopsies, providing evidence of on-target activity.[4] Based on these positive outcomes, a Phase II study of TTI-101 is underway in patients with HCC.[2] Active clinical trials are also evaluating TTI-101 in combination therapies and for other cancer types.[6]

Conclusion

The this compound inhibitor and its clinical-grade analog, this compound-9 (TTI-101), are potent and specific inhibitors of STAT3, a critical node in cancer signaling. By binding to the SH2 domain of STAT3, these molecules effectively block its activation and downstream transcriptional activity, leading to anti-tumor effects in a variety of preclinical models. The promising safety and efficacy profile of TTI-101 in early clinical trials underscores the therapeutic potential of targeting STAT3 in oncology. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and clinical application of STAT3 inhibitors.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Oral STAT3 Inhibitor, TTI-101, in Patients with Advanced Cancers [georgiacancerinfo.org]

- 4. Oral STAT3 Inhibitor, TTI-101, in Patients with Advanced Cancers [clin.larvol.com]

- 5. onclive.com [onclive.com]

- 6. Facebook [cancer.gov]

The Discovery and Development of C188-9: A Potent STAT3 Inhibitor for Oncogenic Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the initiation and progression of numerous human cancers. Its involvement in cell proliferation, survival, metastasis, and immune evasion has made it a highly attractive target for cancer therapy. This technical guide provides a comprehensive overview of the discovery and development of C188 and its optimized successor, this compound-9 (also known as TTI-101), a first-in-class, orally bioavailable small molecule inhibitor of STAT3. We detail the journey from initial virtual screening and hit-to-lead optimization to preclinical validation and clinical evaluation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and developmental workflow.

Introduction: The Rationale for Targeting STAT3

The STAT3 signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors.[1] Under normal physiological conditions, its activation is transient and tightly regulated. However, in a wide range of malignancies, STAT3 is persistently activated, driving the expression of genes that promote tumorigenesis.[2] This aberrant signaling can arise from various mechanisms, including overproduction of upstream cytokines like IL-6, activating mutations in upstream kinases such as JAKs, or downregulation of endogenous STAT3 inhibitors.[3]

The central role of STAT3 in cancer biology makes it a compelling therapeutic target. Inhibition of STAT3 signaling has the potential to simultaneously impact multiple hallmarks of cancer, offering a promising strategy for the treatment of diverse tumor types.[2]

Discovery and Optimization of this compound and this compound-9

The journey to identify potent and specific STAT3 inhibitors began with a large-scale in silico approach.

Virtual Ligand Screening and Identification of this compound

The initial discovery of the this compound scaffold involved a virtual ligand screening of approximately 920,000 small molecules. These compounds were computationally docked into the phosphotyrosine (pY)-binding pocket of the STAT3 SH2 domain, a critical region for STAT3 dimerization and activation. This screening identified this compound as a promising hit with reversible inhibitory activity in a STAT3 pY-peptide ligand binding assay.

Hit-to-Lead Optimization: The Emergence of this compound-9

While this compound demonstrated promising activity, a hit-to-lead optimization program was initiated to identify more potent analogs. Using the this compound scaffold as a reference, 2D similarity screening and 3D pharmacophore analysis were performed, leading to the identification of this compound-9 (TTI-101). This compound-9 exhibited a substantial improvement in its ability to inhibit STAT3.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and this compound-9, highlighting the superior potency of the optimized compound.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Compound | Target Binding (Kd) | STAT3 pY-Peptide Binding Inhibition (IC50) | G-CSF-induced pSTAT3 Inhibition (IC50) | Constitutive pSTAT3 Inhibition (UM-SCC-17B cells, IC50) | Anchorage-dependent Growth Inhibition (IC50) |

| This compound | Not Reported | ~10 µM | 16.8 µM | 15.4 ± 9.2 µM | 6.3 µM |

| This compound-9 (TTI-101) | 4.7 ± 0.4 nM | 2.5 µM | 3.7 µM | 10.6 ± 0.7 µM | 3.2 µM |

Table 2: Preclinical and Clinical Pharmacokinetics of this compound-9 (TTI-101)

| Parameter | Species | Route of Administration | Key Findings |

| Bioavailability | Mouse | Oral | Good oral bioavailability.[4] |

| Tumor Concentration | Mouse | Oral | Concentrated in tumors.[4] |

| Pharmacokinetics | Human (Phase 1) | Oral | Linear pharmacokinetics from 3.2 to 12.8 mg/kg/day.[1][5] |

| Recommended Phase 2 Dose (RP2D) | Human (Phase 1) | Oral | 12.8 mg/kg/day.[1][4] |

Table 3: Clinical Efficacy of TTI-101 in Phase 1 Study (Advanced Solid Tumors)

| Efficacy Endpoint | Value |

| Number of Evaluable Patients | 41 |

| Confirmed Partial Responses (cPR) | 12% |

| Stable Disease (SD) | 41% |

| Clinical Benefit Rate (cPR + SD) | 53% |

| cPR in Hepatocellular Carcinoma (HCC) | 18% (3 of 17 patients) |

| Median Time to Treatment Failure in HCC with cPR | 10.6 months |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound-9.

Microscale Thermophoresis (MST) for Binding Affinity Determination

Objective: To quantify the binding affinity of this compound-9 to the STAT3 protein.

Protocol:

-

Protein Preparation: Recombinant human STAT3 protein (e.g., amino acid residues 127-722) is fluorescently labeled according to the manufacturer's protocol (e.g., NanoTemper Technologies RED-NHS dye).

-

Ligand Preparation: A serial dilution of this compound-9 is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

Binding Reaction: A constant concentration of labeled STAT3 (e.g., 80 nM) is incubated with varying concentrations of this compound-9 (e.g., from 0.305 to 10,000 nM) in premium capillaries.

-

MST Measurement: The capillaries are placed in an MST instrument (e.g., Monolith NT.115). An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled STAT3 is monitored.

-

Data Analysis: The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the this compound-9 concentration. A sigmoidal binding curve is fitted to the data to calculate the dissociation constant (Kd).

Phosphoflow Cytometry for STAT3 Phosphorylation Inhibition

Objective: To assess the ability of this compound-9 to inhibit cytokine-induced STAT3 phosphorylation in cells.

Protocol:

-

Cell Culture and Stimulation: A suitable cell line (e.g., a human cancer cell line) is cultured to logarithmic growth phase. Cells are then stimulated with a cytokine known to activate STAT3 (e.g., Granulocyte-Colony Stimulating Factor, G-CSF) in the presence of varying concentrations of this compound-9 or vehicle control for a defined period.

-

Fixation and Permeabilization: Cells are immediately fixed with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state of STAT3. Subsequently, cells are permeabilized with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.

-

Antibody Staining: Permeabilized cells are stained with a fluorescently conjugated antibody specific for phosphorylated STAT3 at tyrosine 705 (pY705-STAT3). A parallel sample is stained with an isotype control antibody.

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the pY705-STAT3 signal is quantified.

-

Data Analysis: The gMFI is plotted against the concentration of this compound-9 to determine the IC50 value for the inhibition of STAT3 phosphorylation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound-9 in a preclinical animal model.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

-

Tumor Cell Implantation: A human cancer cell line with constitutively active STAT3 (e.g., PANC-1) is cultured, harvested, and suspended in a suitable medium (e.g., PBS with Matrigel). A defined number of cells (e.g., 5 x 106) is injected subcutaneously into the flank of each mouse.[6]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~100 mm3). Mice are then randomized into treatment and control groups.[6]

-

Drug Administration: this compound-9 is formulated for oral or intraperitoneal administration and given to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or when ethical endpoints are met. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry). The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the STAT3 signaling pathway, the mechanism of this compound-9 action, and the overall workflow of its discovery and development.

Conclusion

The development of this compound-9 represents a successful example of structure-based drug design, leading to a potent, orally bioavailable STAT3 inhibitor with promising anti-tumor activity. The preclinical and early clinical data suggest that targeting the STAT3 signaling pathway with this compound-9 is a viable therapeutic strategy for a range of solid tumors. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of oncology and signal transduction. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this first-in-class STAT3 inhibitor.

References

- 1. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. aacrjournals.org [aacrjournals.org]

C188: A Comprehensive Technical Guide to a Potent STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapy. C188, and its more potent derivative this compound-9 (also known as TTI-101), are small molecule inhibitors that directly target the STAT3 protein, disrupting its function and downstream signaling. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key biological assays and a comprehensive summary of its preclinical activity are also presented to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Properties

This compound-9 is a binaphthol-sulfonamide derivative with the chemical formula C27H21NO5S and a molecular weight of 471.52 g/mol .[1][2]

Table 1: Chemical Identifiers for this compound-9

| Identifier | Value |

| IUPAC Name | N-(1′,2-dihydroxy[1,2′-binaphthalen]-4′-yl)-4-methoxy-benzenesulfonamide[2] |

| CAS Number | 432001-19-9[1][2] |

| Molecular Formula | C27H21NO5S[1][2] |

| Molecular Weight | 471.52[1][2] |

| SMILES | OC1=C(C2=C(O)C(C=CC=C3)=C3C(NS(C4=CC=C(OC)C=C4)(=O)=O)=C2)C(C=CC=C5)=C5C=C1[2] |

| InChI Key | QDCJDYWGYVPBDO-UHFFFAOYSA-N[2] |

Physicochemical Properties:

This compound-9 is a yellow solid. Its solubility has been reported in various solvents.

Table 2: Solubility of this compound-9

| Solvent | Solubility |

| DMSO | ≥ 62 mg/mL (131.49 mM) |

| DMF | 10 mg/mL |

| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2] |

Pharmacological Properties and Mechanism of Action

This compound-9 is a potent and selective inhibitor of STAT3.[1][2] It exerts its effects by directly binding to the SH2 domain of STAT3, which is crucial for its activation and dimerization.

Mechanism of Action

The primary mechanism of action of this compound-9 involves the inhibition of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue. This phosphorylation event is a critical step in the activation of STAT3, which is typically mediated by upstream kinases such as Janus kinases (JAKs) and Src family kinases. By binding to the phosphotyrosyl peptide binding site within the STAT3 SH2 domain, this compound-9 prevents the recruitment of STAT3 to activated cytokine and growth factor receptors, thereby inhibiting its phosphorylation.

Inhibition of STAT3 phosphorylation prevents the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, ultimately leading to the downregulation of STAT3 target gene expression. These target genes are involved in a wide range of cellular processes critical for tumor progression, including proliferation, survival, angiogenesis, and immune evasion. This compound-9 has been shown to be selective for STAT3 over other STAT family members, such as STAT1, although some effects on STAT1-regulated genes have been observed at higher concentrations. Importantly, this compound-9 does not inhibit the activity of upstream kinases like JAKs or Src.

Caption: this compound-9 inhibits the STAT3 signaling pathway.

Preclinical Efficacy

This compound-9 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both in vitro and in vivo.

Table 3: In Vitro Activity of this compound-9 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |

| MDA-MB-468 | Breast Cancer | Apoptosis | 0.73 µM | [3] |

| MDA-MB-231 | Breast Cancer | Apoptosis | 3.96 µM | [3] |

| MDA-MB-435 | Breast Cancer | Apoptosis | 7.01 µM | [3] |

| AML cell lines | Acute Myeloid Leukemia | STAT3 Activation | 4-7 µM | [2] |

| Primary AML samples | Acute Myeloid Leukemia | STAT3 Activation | 8-18 µM | [2] |

| Primary AML samples | Acute Myeloid Leukemia | Apoptosis | 6-50 µM | [2] |

| HepG2 | Hepatoma | Viability | 10.19 µM | [2] |

| Huh7 | Hepatoma | Viability | 11.27 µM | [2] |

| PLC/PRF/5 | Hepatoma | Viability | 11.83 µM | [2] |

| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | pSTAT3 Inhibition | 10.6 µM |

In vivo, this compound-9 has shown good oral bioavailability and tumor concentration. Administration of this compound-9 has been shown to inhibit tumor growth in xenograft models of head and neck squamous cell carcinoma and has demonstrated efficacy in models of cancer cachexia by preserving muscle mass.[2]

Table 4: Pharmacokinetic and In Vivo Formulation of this compound-9

| Parameter | Value |

| Binding Affinity (Kd) | 4.7 nM |

| Inhibitory Constant (Ki) | 136 nM (for binding to STAT3 SH2 domain) |

| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |

Experimental Protocols

Western Blot for Phospho-STAT3 (Tyr705)

This protocol describes the detection of phosphorylated STAT3 in cell lysates following treatment with this compound-9.

Materials:

-

This compound-9

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound-9 for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

References

The Pivotal Role of STAT3 in Oncogenesis: A Technical Guide for Researchers

Executive Summary: Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a central role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating fundamental cellular processes such as proliferation, survival, differentiation, and immunity.[1][2][3][4] While its activation is transient and tightly controlled in normal cells, aberrant and persistent activation of STAT3 is a hallmark of a wide array of human cancers, including both solid tumors and hematological malignancies.[5][6][7] Constitutively active STAT3 functions as a potent oncogene, driving the expression of a vast network of genes that promote uncontrolled cell proliferation, resistance to apoptosis, angiogenesis, invasion, metastasis, and immune evasion.[7][8][9] This hyperactivation can stem from various mechanisms, including autocrine and paracrine cytokine loops, activating mutations in upstream kinases like JAKs, or the loss of negative regulators such as SOCS and PTPs.[1][10] The critical dependence of many tumors on the STAT3 signaling pathway makes it an attractive and extensively pursued target for novel anticancer therapies. This guide provides an in-depth overview of the STAT3 signaling cascade, its mechanisms of dysregulation in cancer, its downstream oncogenic functions, and the key experimental protocols used to investigate its activity.

The Canonical STAT3 Signaling Pathway

The activation of STAT3 is a rapid and tightly regulated process initiated by the binding of extracellular ligands, primarily cytokines (e.g., Interleukin-6) and growth factors (e.g., EGF), to their cognate transmembrane receptors.[10] This ligand-receptor interaction induces receptor dimerization and the subsequent activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[6][11]

The activated kinases phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 (Src Homology 2) domain of latent STAT3 monomers in the cytoplasm.[11][12] Once recruited, STAT3 is itself phosphorylated by the kinases on a critical tyrosine residue (Tyr705).[10][13] This phosphorylation event is the canonical step for STAT3 activation, triggering the formation of stable STAT3 homodimers (or heterodimers with other STAT family members) through reciprocal SH2-phosphotyrosine interactions.[10][11] These activated dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (gamma-interferon activated sites - GAS) in the promoter regions of target genes, ultimately regulating their transcription.[10][12] Transcriptional activation can be further modulated by a secondary phosphorylation event on a serine residue (Ser727) within the transcriptional activation domain, often mediated by MAPK or mTOR pathways.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. jebms.org [jebms.org]

- 3. [PDF] STAT3 Activation and Oncogenesis in Lymphoma | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Special Issue “Role of STAT3 in Oncogenesis” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 14. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]

The STAT3 Signaling Pathway: An In-depth Technical Guide for Researchers and Drug Development Professionals

An extensive examination of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, detailing its core mechanics, regulatory processes, and significant role in both health and disease. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic development.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a crucial role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] As a member of the STAT family of proteins, STAT3 acts as a key signaling molecule for numerous cytokines and growth factor receptors.[3] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process. However, its aberrant and persistent activation is a hallmark of many human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[2][4] This technical guide provides a deep dive into the core components of the STAT3 signaling pathway, its downstream targets, and its multifaceted role in pathology. Furthermore, it offers detailed methodologies for key experiments and quantitative data to support research and drug development efforts aimed at modulating this critical pathway.

The Canonical STAT3 Signaling Pathway

The activation of STAT3 is a well-defined process that begins at the cell surface and culminates in the regulation of gene expression in the nucleus. This canonical pathway is initiated by the binding of extracellular ligands, such as cytokines (e.g., IL-6) and growth factors (e.g., EGF), to their cognate receptors on the cell membrane.

This ligand-receptor interaction triggers the dimerization of receptor subunits and the subsequent activation of receptor-associated Janus kinases (JAKs).[5] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptors, creating docking sites for the SH2 domain of cytoplasmic STAT3 monomers.[5][6] Once recruited to the receptor complex, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[5][7]

This phosphorylation event induces a conformational change in STAT3, leading to the formation of stable STAT3 homodimers or heterodimers with other STAT family members, such as STAT1. These dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (gamma-interferon activated sites - GAS) in the promoter regions of target genes, thereby modulating their transcription.

Regulation of STAT3 Activity

The activity of STAT3 is meticulously controlled by a series of regulatory mechanisms to prevent its aberrant activation. These include post-translational modifications and the action of negative feedback inhibitors.

Post-Translational Modifications:

-

Tyrosine Phosphorylation (Tyr705): This is the canonical and essential step for STAT3 activation, dimerization, and nuclear translocation.[5][7]

-

Serine Phosphorylation (Ser727): Phosphorylation at Ser727, often mediated by kinases such as MAPK, can further enhance the transcriptional activity of STAT3.[7]

-

Acetylation: Acetylation of STAT3 on specific lysine residues can also modulate its activity and protein-protein interactions.[1]

Negative Regulators:

-

Suppressors of Cytokine Signaling (SOCS): The SOCS family of proteins, particularly SOCS3, are induced by STAT3 and act in a classic negative feedback loop. SOCS3 can bind to phosphorylated cytokine receptors or JAKs, thereby inhibiting further STAT3 activation.

-

Protein Inhibitors of Activated STAT (PIAS): PIAS proteins can directly interact with activated STAT3 dimers in the nucleus, blocking their ability to bind to DNA and activate transcription.

-

Protein Tyrosine Phosphatases (PTPs): PTPs, such as SHP-1 and SHP-2, can dephosphorylate and inactivate both JAKs and STAT3, thus terminating the signaling cascade.[8]

Downstream Targets of STAT3

Activated STAT3 regulates the expression of a wide array of genes involved in key cellular functions. The persistent activation of STAT3 in cancer leads to the upregulation of genes that promote tumorigenesis and the suppression of those that inhibit it.[9]

| Cellular Function | STAT3 Target Genes | Role in Cancer and Immunity | Fold Change (Example in Breast Cancer) |

| Cell Proliferation & Survival | c-Myc, Cyclin D1, Bcl-2, Bcl-xL, Survivin, Mcl-1 | Promotes uncontrolled cell growth and prevents apoptosis.[1][8][10][11] | Cyclin D1: Up-regulated |

| Angiogenesis | VEGF, HIF-1α | Stimulates the formation of new blood vessels to supply tumors.[10][11] | VEGF: Up-regulated |

| Invasion & Metastasis | MMP-2, MMP-9, TWIST1 | Facilitates the breakdown of the extracellular matrix and promotes cell migration.[1][11] | MMP-9: Up-regulated |

| Immune Suppression | IL-10, TGF-β, PD-L1 | Suppresses anti-tumor immune responses by promoting an immunosuppressive tumor microenvironment.[1][10] | PD-L1: Up-regulated |

Note: Fold change data can vary significantly depending on the cell type, stimulus, and experimental conditions. The values provided are illustrative examples.

Role in Disease

Cancer: The constitutive activation of STAT3 is a common feature in a wide variety of human cancers, including those of the breast, prostate, lung, and glioblastoma.[9] In the context of cancer, STAT3 acts as a potent oncogene by driving the expression of genes that promote cell proliferation, survival, angiogenesis, and metastasis.[11] Furthermore, STAT3 plays a crucial role in shaping the tumor microenvironment by promoting chronic inflammation and suppressing the anti-tumor immune response.[2][12] It achieves this by inducing the production of immunosuppressive cytokines and promoting the polarization of M2 macrophages and the function of regulatory T cells (Tregs).[7][13][14][15]

Inflammatory and Autoimmune Diseases: Dysregulation of STAT3 signaling is also implicated in a range of inflammatory and autoimmune disorders.[2] Both gain-of-function and loss-of-function mutations in the STAT3 gene can lead to distinct immune-related pathologies, highlighting the importance of tightly controlled STAT3 activity for immune homeostasis.

Experimental Protocols

A variety of experimental techniques are employed to investigate the STAT3 signaling pathway. Below are detailed methodologies for some of the key assays.

Western Blotting for Phospho-STAT3 (Tyr705)

This protocol is for the detection of activated STAT3 by measuring its phosphorylation at Tyrosine 705.

1. Cell Lysis and Protein Extraction: a. Culture cells to the desired confluency and treat with appropriate stimuli (e.g., IL-6) or inhibitors. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate. g. Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., rabbit monoclonal) overnight at 4°C with gentle agitation.[16] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Visualize the protein bands using a chemiluminescence imaging system. d. To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 or a housekeeping protein like β-actin.

Chromatin Immunoprecipitation (ChIP)

This protocol is for identifying the DNA regions that STAT3 binds to in the genome.

1. Cross-linking and Cell Lysis: a. Treat cells with formaldehyde to cross-link proteins to DNA. b. Quench the cross-linking reaction with glycine. c. Harvest and lyse the cells to isolate the nuclei.

2. Chromatin Shearing: a. Resuspend the nuclear pellet in a suitable buffer. b. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

3. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the sheared chromatin with an antibody specific for STAT3 overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution: a. Wash the beads extensively to remove non-specific binding. b. Elute the protein-DNA complexes from the beads.

5. Reverse Cross-linking and DNA Purification: a. Reverse the cross-links by heating at 65°C. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using phenol-chloroform extraction or a commercial kit.

6. Analysis: a. The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[17][18][19][20]

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect the binding of STAT3 to a specific DNA sequence in vitro.

1. Probe Preparation: a. Synthesize and anneal complementary oligonucleotides corresponding to the STAT3 binding site. b. Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

2. Binding Reaction: a. Prepare a binding reaction mixture containing nuclear extract or purified STAT3 protein, a binding buffer, and the labeled probe. b. Incubate the reaction at room temperature to allow for protein-DNA binding.

3. Electrophoresis: a. Load the binding reactions onto a non-denaturing polyacrylamide gel. b. Run the gel at a constant voltage in a cold room or with a cooling system.

4. Detection: a. For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen. b. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.[5]

Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 on a specific promoter.[21][22]

1. Plasmid Construction and Transfection: a. Clone the promoter region of a STAT3 target gene upstream of a luciferase reporter gene in an expression vector. b. Co-transfect the reporter construct and a control plasmid (e.g., expressing Renilla luciferase for normalization) into cells.

2. Cell Treatment and Lysis: a. Treat the transfected cells with stimuli or inhibitors to modulate STAT3 activity. b. Lyse the cells using a passive lysis buffer.

3. Luciferase Assay: a. Add the luciferase substrate to the cell lysate. b. Measure the luminescence produced by the firefly luciferase using a luminometer. c. Add the Renilla luciferase substrate and measure its luminescence for normalization.

4. Data Analysis: a. Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. b. Compare the normalized luciferase activity between different treatment conditions to determine the effect on STAT3 transcriptional activity.

The Dual Role of STAT3 in the Tumor Microenvironment

STAT3's role in cancer is not limited to the tumor cells themselves; it is also a master regulator of the tumor microenvironment (TME).[12] Its activation in both cancer cells and various immune cells creates a complex interplay that ultimately promotes tumor growth and immune evasion.

As depicted in Diagram 3, activated STAT3 in tumor cells drives the expression of genes that promote their own growth and survival. Simultaneously, these tumor cells secrete cytokines and growth factors, such as IL-6, IL-10, and VEGF, which activate STAT3 in various immune cells within the TME.[1] This leads to:

-

M2 Macrophage Polarization: STAT3 activation in macrophages promotes their polarization towards an M2 phenotype, which is characterized by immunosuppressive and pro-angiogenic functions.[7][13][23]

-

Enhanced Regulatory T Cell (Treg) Function: In Tregs, STAT3 signaling is crucial for their suppressive activity, further dampening the anti-tumor immune response.[14][15][24][25]

-

Inhibition of Dendritic Cell (DC) Maturation: STAT3 activation in DCs impairs their ability to mature and present tumor antigens to T cells, leading to reduced T cell-mediated anti-tumor immunity.

This complex network of interactions orchestrated by STAT3 creates a vicious cycle where the tumor and the surrounding microenvironment collaborate to promote cancer progression.

Conclusion

The STAT3 signaling pathway is a central hub for a multitude of cellular processes and its dysregulation is a key driver of cancer and inflammatory diseases. Its role as a master regulator of the tumor microenvironment further underscores its importance as a therapeutic target. The in-depth understanding of its molecular mechanisms, coupled with robust experimental methodologies, is crucial for the development of novel and effective therapies that can specifically target this oncogenic pathway. This guide provides a comprehensive foundation for researchers and drug developers to advance our understanding and therapeutic targeting of STAT3.

References

- 1. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mesoscale.com [mesoscale.com]

- 4. pnas.org [pnas.org]

- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Inhibition of STAT3 by 2-Methoxyestradiol suppresses M2 polarization and protumoral functions of macrophages in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. STAT3 and GR cooperate to drive gene expression and growth of basal-like triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CD4+ regulatory T cells control Th17 responses in a Stat3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulatory T Cells: Regulation of Identity and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pure.tue.nl [pure.tue.nl]

- 18. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]

- 19. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]

- 20. Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. IL-6/STAT3 pathway intermediates M1/M2 macrophage polarization during the development of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Role of STAT3 in regulatory T lymphocyte plasticity during acute graft-vs.-host-disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Methodological & Application

C188 STAT3 Inhibitor: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental application of C188, a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This compound and its more potent analog, this compound-9 (also known as TTI-101), are valuable research tools for investigating the role of STAT3 in various cellular processes, particularly in the context of oncology. These compounds have been shown to effectively inhibit STAT3 activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells where STAT3 is constitutively active.

Mechanism of Action

This compound and this compound-9 are potent and specific inhibitors of STAT3. They function by targeting the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[1] This binding event prevents the dimerization of STAT3, a critical step for its activation and subsequent translocation to the nucleus to act as a transcription factor. By inhibiting STAT3 dimerization, this compound effectively blocks the transcription of STAT3 target genes that are involved in cell survival, proliferation, and angiogenesis. Notably, this compound does not inhibit upstream kinases such as JAK or Src.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analog this compound-9, providing a comparative overview of their potency and efficacy in various cancer models.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

| Compound | Target | Assay Type | Value | Cell Line/Condition | Reference |

| This compound | STAT3 | STAT3 (pY)-peptide ligand binding assay | IC50 = 16.2 µM | G-CSF-induced | [2] |

| This compound-9 | STAT3 | STAT3 (pY)-peptide ligand binding assay | IC50 = 3.7 µM | G-CSF-induced | [2] |

| This compound | STAT3 | Constitutive pSTAT3 levels | IC50 = 15.4 ± 9.2 µM | UM-SCC-17B | [2] |

| This compound-9 | STAT3 | Constitutive pSTAT3 levels | IC50 = 10.6 ± 0.7 µM | UM-SCC-17B | [2] |

| This compound | Anchorage-dependent growth | Proliferation Assay | IC50 = 6.3 µM | UM-SCC-17B | [2] |

| This compound-9 | Anchorage-dependent growth | Proliferation Assay | IC50 = 3.2 µM | UM-SCC-17B | [2] |

| This compound-9 | STAT3 | Microscale Thermophoresis (MST) | Kd = 4.7 ± 0.4 nM | Purified STAT3 | [2][3] |

| This compound | STAT3 | Ki | Ki = 136 nM | STAT3 SH2 domain | [1] |

| This compound-9 | STAT3 Activation | STAT3 Activation Assay | IC50 = 4-7 µM | AML cell lines | [3] |

| This compound-9 | STAT3 Activation | STAT3 Activation Assay | IC50 = 8-18 µM | Primary AML samples | [3] |

Table 2: In Vitro Apoptosis Induction

| Compound | Assay Type | Value (EC50) | Cell Line/Condition | Reference |

| This compound | Apoptosis Assay | EC50 = 0.7 µM | MB-MDA-468 | [2] |

| This compound-9 | Annexin V-labeled FACS | EC50 = 6 µM to >50 µM | AML cell lines and primary samples | [3][4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound in the JAK/STAT3 signaling pathway.

References

Application Notes and Protocols for C188 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving C188, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The following sections outline the mechanism of action of this compound, protocols for relevant in vitro experiments, and quantitative data to facilitate the assessment of its biological activity.

Mechanism of Action

This compound is a STAT3 inhibitor that exerts its anticancer effects by targeting the STAT3 protein.[1] Specifically, it inhibits the binding of the STAT3 SH2 domain to its phosphotyrosine (pY) peptide ligand, a critical step in the activation of the STAT3 signaling pathway.[1][2] By doing so, this compound effectively blocks the IL-6-mediated phosphorylation of STAT3 and prevents its translocation from the cytoplasm to the nucleus.[1] This inhibition of STAT3 activation leads to the downregulation of STAT3 target genes, many of which are involved in cell survival, proliferation, and angiogenesis.[2][3] this compound has shown selectivity for STAT3 over the closely related STAT1 protein.[1] The compound has been demonstrated to induce apoptosis in cancer cell lines that exhibit constitutive STAT3 activation.[1]

A more potent analog, this compound-9 (also known as TTI-101), has been developed based on the this compound scaffold.[3] this compound-9 binds to STAT3 with a significantly higher affinity (Kd = 4.7 ± 0.4 nM) and demonstrates improved efficacy in inhibiting STAT3 activity both in vitro and in vivo.[4][5]

Signaling Pathway of this compound Inhibition

References

Application Notes and Protocols: C188 STAT3 Inhibitor Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing the STAT3 inhibitor, C188, and its more potent analog this compound-9 (TTI-101), in a murine xenograft model to evaluate its anti-tumor efficacy. Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling pathways, and its persistent activation is observed in a wide array of human cancers, making it a prime target for therapeutic intervention.[1][2] this compound and its derivatives are small-molecule inhibitors that target the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[3][4]

Data Presentation

Table 1: In Vivo Efficacy of this compound and this compound-9 in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Inhibitor | Dosage and Administration | Key Findings | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B | Nude Mice | This compound | 50 mg/kg/day, intraperitoneal | Continued tumor growth | [5] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B | Nude Mice | This compound-9 | 50 mg/kg/day or 100 mg/kg/day, intraperitoneal | Marked reduction in tumor growth | [5][6] |

| Triple-Negative Breast Cancer | BCM2665 (Patient-Derived Xenograft) | SCID/Beige Mice | This compound | 12.5 mg/kg/day, intraperitoneal | Improved recurrence-free survival when combined with docetaxel | [7][8] |

Table 2: Animal Monitoring and Endpoint Criteria

| Parameter | Monitoring Frequency | Humane Endpoint Criteria |

| Tumor Volume | 2-3 times weekly | Tumor volume exceeds 1500-2000 mm³ |

| Body Weight | 2-3 times weekly | >20% weight loss |

| Clinical Observations (activity, posture, grooming) | Daily | Signs of distress (hunching, lethargy, rough coat) |

| Food and Water Consumption | Monitored weekly | Significant decrease |

Experimental Protocols

This protocol outlines the key steps for establishing a xenograft model and evaluating the efficacy of the this compound STAT3 inhibitor.

1. Cell Culture and Preparation

-

Cell Line Selection: Choose a cancer cell line with documented constitutive STAT3 activation (e.g., UM-SCC-17B for HNSCC).

-

Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

-

Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.

-

Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1.5 x 10⁶ cells in 100 µL for UM-SCC-17B).[5] Keep the cell suspension on ice until injection.

2. Xenograft Tumor Establishment

-

Animal Model: Utilize immunodeficient mice, such as athymic nude mice or SCID mice, to prevent graft rejection.[5][7] House the animals in a specific-pathogen-free (SPF) facility.

-

Tumor Cell Implantation:

-

Subcutaneous Model: Anesthetize the mouse. Inject the prepared cell suspension subcutaneously into the flank of the mouse.

-

Orthotopic Model (e.g., Head and Neck): For a more clinically relevant model, inject the cells into the organ of origin (e.g., the tongue for HNSCC).[5] This requires more advanced surgical techniques.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and become palpable.

-

Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.[9][10]

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

3. This compound/C188-9 Administration

-

Inhibitor Preparation:

-

Dissolve this compound or this compound-9 in a suitable vehicle, such as dimethyl sulfoxide (DMSO), and then dilute with sterile PBS or saline for injection. The final DMSO concentration should be minimized to avoid toxicity.

-

-

Administration:

4. Efficacy Evaluation and Endpoint Analysis

-

Continued Monitoring: Continue to monitor tumor volume, body weight, and the overall health of the animals throughout the study.[1][10]

-

Study Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if they show signs of significant distress, in accordance with institutional animal welfare guidelines.

-

Tissue Harvesting: At the end of the study, excise the tumors and weigh them. Portions of the tumor can be flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histological examination.

-

Molecular Analysis:

-

Western Blot: Analyze protein lysates from the tumors to assess the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) to confirm target engagement. Also, examine downstream targets of STAT3 signaling.

-

Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the expression and localization of p-STAT3 and other relevant biomarkers.

-

RNA Sequencing: Isolate RNA from tumors to analyze changes in gene expression profiles induced by the STAT3 inhibitor.[5]

-

Mandatory Visualization

Caption: STAT3 signaling pathway and the mechanism of this compound inhibition.

Caption: Experimental workflow for the this compound xenograft model.

References

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. youtube.com [youtube.com]

- 3. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correction: Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]

- 9. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]

Application Notes: Determining the Effective Concentration of C188 in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

C188 is a small molecule inhibitor primarily targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that is frequently found to be constitutively activated in many types of cancer, including breast cancer.[1][2] Its activation promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis, making it a compelling target for cancer therapy.[1][3] The compound this compound and its closely related analog, this compound-9, function by inhibiting the STAT3 signaling pathway, leading to reduced viability of breast cancer cells.[4] This document provides a summary of effective concentrations of this compound found in the literature and detailed protocols for key experimental assays.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the breast cancer cell line and the experimental endpoint being measured. The following table summarizes quantitative data from published studies.

| Breast Cancer Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |

| Patient-Specific Primary Cells (PSPCs) | Cell Viability | "Normal (experimental) concentration" | Valid inhibition of cell proliferation. | [4] |

| MDA-MB-231 | Cell Viability | 10 µM | Obvious suppression of cell viability. | [4] |

| MCF7 | Cell Proliferation (MTT Assay) | 10, 20, 40 µM | Dose-dependent suppression of proliferation. | [5] |

| T47-D | Cell Proliferation (MTT Assay) | 10, 20, 40 µM | Dose-dependent suppression of proliferation. | [5] |

| MCF7 | Cell Migration (Wound Healing) | 10, 20, 40 µM | Dose-dependent inhibition of wound closure. | [5] |

| T47-D | Cell Migration (Wound Healing) | 10, 20, 40 µM | Dose-dependent inhibition of wound closure. | [5] |

| MCF7 | Colony Formation | 10, 20, 40 µM | Dose-dependent reduction in colony numbers. | [5] |

| T47-D | Colony Formation | 10, 20, 40 µM | Dose-dependent reduction in colony numbers. | [5] |

Note: this compound-9 is a derivative of this compound and is often used interchangeably in the context of STAT3 inhibition. Researchers should validate the optimal concentration for their specific cell line and experimental conditions.

Signaling Pathways and Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting the STAT3 signaling pathway. Upon activation by upstream kinases (like JAK), STAT3 is phosphorylated, forms a dimer, and translocates to the nucleus to act as a transcription factor for oncogenes such as c-Myc. This compound-9 has been shown to reduce the level of phosphorylated STAT3 (pSTAT3), thereby inhibiting the entire downstream cascade.[4]

Experimental Protocols

A general workflow for testing the efficacy of this compound involves culturing breast cancer cells, treating them with a range of this compound concentrations, and then performing various assays to measure the effects on cell viability, proliferation, and target protein activity.

Protocol 1: Cell Viability (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

Materials:

-

Breast cancer cells (e.g., MCF7, T47-D)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 µM to 80 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the overnight medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.

-